molecular formula C11H11F3N2O3 B6640977 (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone

(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone

Numéro de catalogue B6640977
Poids moléculaire: 276.21 g/mol
Clé InChI: RUBNYEBMLGMUBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone, also known as GSK-3β inhibitor, is a synthetic compound that has been widely studied for its potential application in the field of biomedical research. This molecule is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mécanisme D'action

(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor works by inhibiting the activity of (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ, which is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes. (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ plays a crucial role in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ, (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor can regulate these cellular processes and induce various physiological effects.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor has been shown to induce various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, regulation of glucose metabolism, and improvement of cognitive function. (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor has also been shown to regulate the expression of various genes involved in cellular processes, including cell cycle regulation, apoptosis, and differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor is its potency and specificity for (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ. (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor has been shown to have minimal off-target effects and can be used at low concentrations. However, one of the limitations of (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor is its potential toxicity and side effects. (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor has been shown to induce liver toxicity and renal toxicity in animal studies, which may limit its clinical application.

Orientations Futures

Future research on (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor should focus on its potential application in various fields of biomedical research, including cancer, neurodegenerative diseases, and diabetes. Further studies are needed to investigate the safety and efficacy of (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor in animal models and clinical trials. Future research should also focus on the development of novel (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitors with improved potency and specificity for (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ.

Méthodes De Synthèse

The synthesis of (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 3-hydroxyazetidine, which is reacted with 2,2,2-trifluoroethanol to form the corresponding trifluoroethoxy derivative. The intermediate is then reacted with pyridine-3-carboxaldehyde to form the desired product, (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone. The final product is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and mass spectrometry.

Applications De Recherche Scientifique

(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor has been extensively studied for its potential application in various fields of biomedical research, including cancer, neurodegenerative diseases, and diabetes. In cancer research, (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor has been shown to protect neurons from apoptosis and improve cognitive function. In diabetes research, (3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanoneβ inhibitor has been shown to improve insulin sensitivity and glucose metabolism.

Propriétés

IUPAC Name

(3-hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)6-19-9-2-1-7(3-15-9)10(18)16-4-8(17)5-16/h1-3,8,17H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNYEBMLGMUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)OCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.